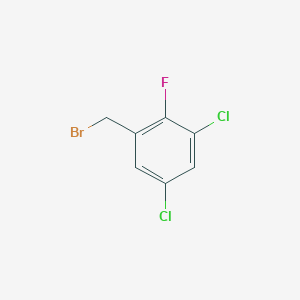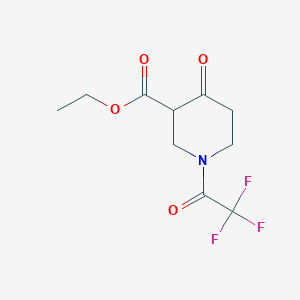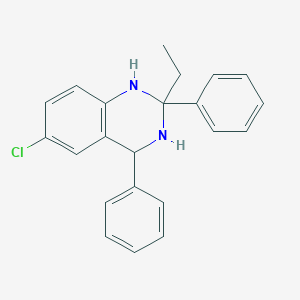
6-Chloro-2-ethyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinazoline core structure with chloro, ethyl, and diphenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline typically involves the condensation of appropriate aromatic aldehydes with chloroaniline derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenation using chlorine or bromine, and nitration using nitric acid and sulfuric acid.
Major Products:
- Quinazoline N-oxides from oxidation.
- Dihydroquinazoline derivatives from reduction.
- Various substituted quinazolines from electrophilic substitution.
Applications De Recherche Scientifique
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, altering signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound with a simpler structure.
4-Hydroxy-2-quinolones: Known for their antimicrobial activity.
Imidazole derivatives: Possess a similar heterocyclic structure and diverse biological activities.
Uniqueness: 6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chloro, ethyl, and diphenyl groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Propriétés
Numéro CAS |
84571-61-9 |
|---|---|
Formule moléculaire |
C22H21ClN2 |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C22H21ClN2/c1-2-22(17-11-7-4-8-12-17)24-20-14-13-18(23)15-19(20)21(25-22)16-9-5-3-6-10-16/h3-15,21,24-25H,2H2,1H3 |
Clé InChI |
PANJYNGCSGHECJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


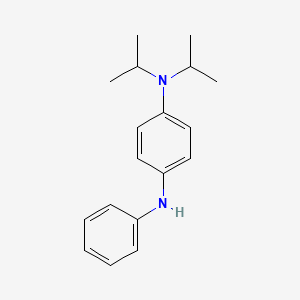

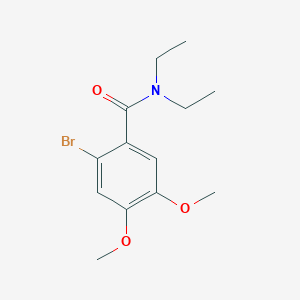
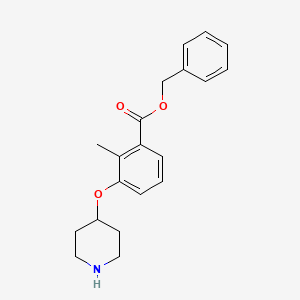

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
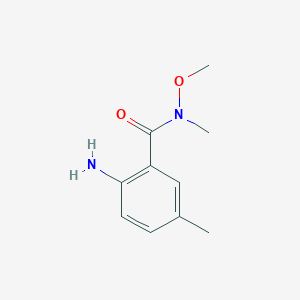
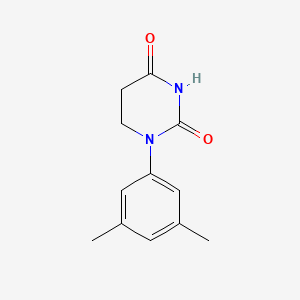

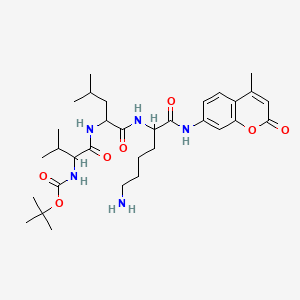
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
